5-Amino-1-(Cyclopropylmethyl)-2',3',5',6'-Tetrahydrospiro[Indoline-3,4'-Pyran]-2-One
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Overview
Description
5-Amino-1-(Cyclopropylmethyl)-2’,3’,5’,6’-Tetrahydrospiro[Indoline-3,4’-Pyran]-2-One is a complex heterocyclic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of an indoline and pyran ring system, which is connected through a spiro carbon. Such structures are often of interest in medicinal chemistry due to their potential biological activities and structural novelty.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(Cyclopropylmethyl)-2’,3’,5’,6’-Tetrahydrospiro[Indoline-3,4’-Pyran]-2-One typically involves multi-step organic synthesis. One common approach is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride under acidic conditions to form the indole core . This is followed by a series of steps to introduce the spirocyclic pyran ring and the amino group.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and scalability. This can include the use of catalysts, solvent selection, and reaction condition optimization to ensure the process is efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(Cyclopropylmethyl)-2’,3’,5’,6’-Tetrahydrospiro[Indoline-3,4’-Pyran]-2-One can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a variety of functional groups depending on the nucleophile employed .
Scientific Research Applications
5-Amino-1-(Cyclopropylmethyl)-2’,3’,5’,6’-Tetrahydrospiro[Indoline-3,4’-Pyran]-2-One has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 5-Amino-1-(Cyclopropylmethyl)-2’,3’,5’,6’-Tetrahydrospiro[Indoline-3,4’-Pyran]-2-One involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic indoline derivatives and pyran-containing molecules. Examples include spiro[indoline-3,4’-pyran] derivatives and spirooxindoles.
Uniqueness
What sets 5-Amino-1-(Cyclopropylmethyl)-2’,3’,5’,6’-Tetrahydrospiro[Indoline-3,4’-Pyran]-2-One apart is its specific combination of functional groups and the presence of the cyclopropylmethyl moiety. This unique structure can confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-amino-1-(cyclopropylmethyl)spiro[indole-3,4'-oxane]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c17-12-3-4-14-13(9-12)16(5-7-20-8-6-16)15(19)18(14)10-11-1-2-11/h3-4,9,11H,1-2,5-8,10,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCHEUDKGHRHNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=C(C=C(C=C3)N)C4(C2=O)CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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